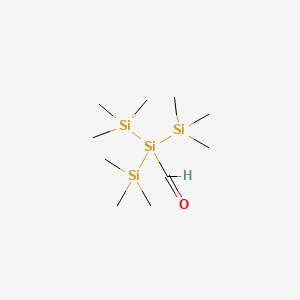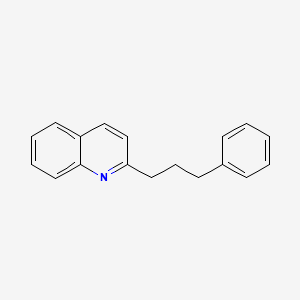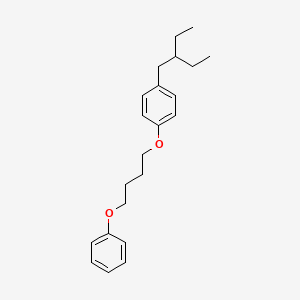
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is an organosilicon compound known for its unique structural and chemical properties. This compound features a trisilane backbone with hexamethyl and trimethylsilyl groups, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction yields tetrakis(trimethylsilyl)silane, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes or silanols.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Employed in the synthesis of biologically active molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde exerts its effects involves its ability to participate in radical reactions and form stable intermediates. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of silicon-centered radicals and subsequent reactions with other molecules .
Comparaison Avec Des Composés Similaires
Trisilane, 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-: This compound shares a similar trisilane backbone but features a bromo group instead of a carbaldehyde group.
Tetrakis(trimethylsilyl)silane: Another related compound with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silanol: A compound with a hydroxyl group, used in similar applications but with different reactivity.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is unique due to its combination of hexamethyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in radical reactions and as a precursor for various advanced materials.
Propriétés
Numéro CAS |
112044-12-9 |
|---|---|
Formule moléculaire |
C10H28OSi4 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
tris(trimethylsilyl)silylformaldehyde |
InChI |
InChI=1S/C10H28OSi4/c1-12(2,3)15(10-11,13(4,5)6)14(7,8)9/h10H,1-9H3 |
Clé InChI |
FVCNHDHPUUUOHQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C=O)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)



